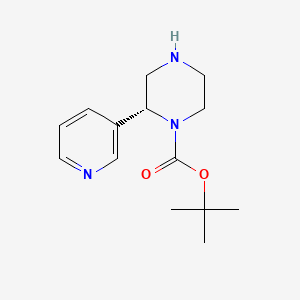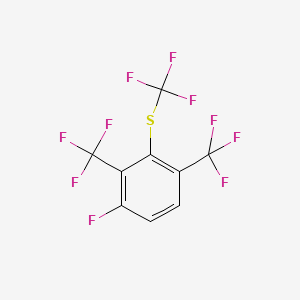
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H3F7S. This compound is characterized by the presence of multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a benzene ring. One common method is the direct fluorination of a suitable precursor using reagents such as trifluoromethyl iodide (CF3I) and trifluoromethylthio chloride (CF3SCl) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing trifluoromethyl groups makes the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced sulfur species.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzene derivatives with various nucleophiles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced sulfur species.
科学的研究の応用
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique electronic properties make it valuable in the design of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological targets through fluorine interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials due to its unique chemical properties.
作用機序
The mechanism of action of 1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its fluorine atoms. The trifluoromethyl groups can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity. The trifluoromethylthio group can undergo redox reactions, modulating the compound’s reactivity and interaction with enzymes and receptors.
類似化合物との比較
Similar Compounds
1,3-Bis(trifluoromethyl)benzene: Lacks the trifluoromethylthio group, making it less reactive in certain chemical reactions.
4-Fluoro-1,3-bis(trifluoromethyl)benzene: Similar structure but without the trifluoromethylthio group, affecting its chemical and physical properties.
1,3-Bis(trifluoromethyl)-2-(trifluoromethylthio)benzene: Similar but with different substitution pattern, influencing its reactivity and applications.
Uniqueness
1,3-Bis(trifluoromethyl)-4-fluoro-2-(trifluoromethylthio)benzene is unique due to the combination of trifluoromethyl, fluoro, and trifluoromethylthio groups on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable in various scientific and industrial applications.
特性
分子式 |
C9H2F10S |
|---|---|
分子量 |
332.16 g/mol |
IUPAC名 |
1-fluoro-2,4-bis(trifluoromethyl)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-4-2-1-3(7(11,12)13)6(20-9(17,18)19)5(4)8(14,15)16/h1-2H |
InChIキー |
XNJKRLGUQUJOQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)(F)F)SC(F)(F)F)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


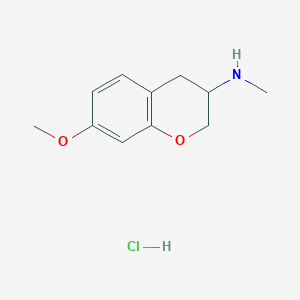
![8-Ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14050902.png)
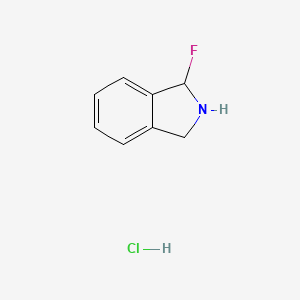

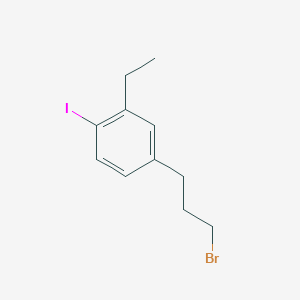

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol](/img/structure/B14050943.png)
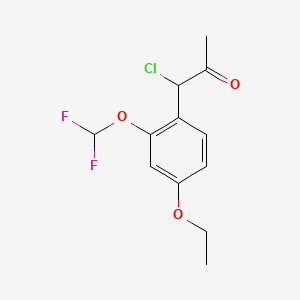
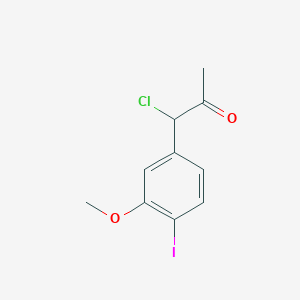
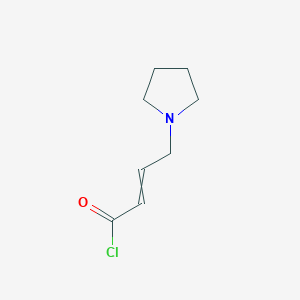
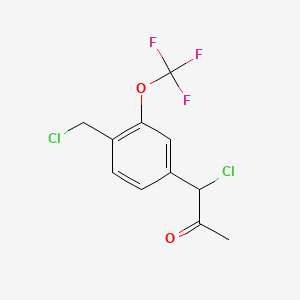
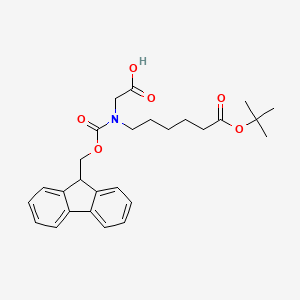
![4-[2-[5-[3-(5-Carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14050973.png)
